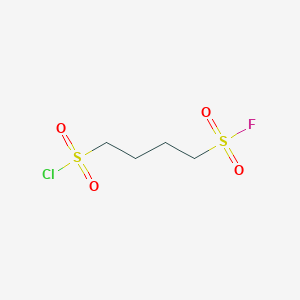
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonyl fluorides are a class of organic compounds that have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Synthesis Analysis
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors . Another strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .Chemical Reactions Analysis
Sulfonyl fluorides can participate in a variety of chemical reactions. They are often used in Sulfur (VI) Fluoride Exchange (SuFEx) processes, a type of click chemistry . Other methods for the preparation of sulfonyl fluorides include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Wissenschaftliche Forschungsanwendungen
Fluorinated Compound Synthesis
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride plays a critical role in the synthesis of fluorinated compounds. These compounds, including perfluorooctanesulfonic acid (PFOS) derivatives and perfluorinated surfactants, are widely used due to their unique properties such as thermal stability, resistance to degradation, and hydrophobicity. The synthesis of these compounds often involves the introduction of fluorine atoms or fluorine-containing groups into organic molecules, a process in which 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride can be utilized due to its reactivity and ability to donate fluorine atoms or groups (H. Lehmler, 2005).
Environmental and Health Impact Studies
Research on compounds derived from or related to 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride also extends to their environmental persistence, bioaccumulation, and potential health effects. Studies have shown that fluorinated compounds, such as PFOS, have been detected globally across various environments and biological systems. These studies aim to understand the distribution, toxicity, and environmental impact of these compounds, which are crucial for developing safer and more sustainable chemical practices (J. Butenhoff, G. Olsen, Andrea Pfahles-Hutchens, 2006).
Development of Novel Synthetic Methods
Innovative synthetic methods using 4-(Chlorosulfonyl)butane-1-sulfonyl fluoride aim to improve the efficiency, selectivity, and environmental friendliness of producing fluorinated compounds. These methods include electrochemical approaches for the synthesis of sulfonyl fluorides, showcasing a mild and green alternative to traditional synthesis techniques. Such advancements are vital for expanding the utility of fluorinated compounds in various scientific and industrial applications, including pharmaceuticals, agrochemicals, and materials science (G. Laudadio, Aloisio Bartolomeu, Lucas M H M Verwijlen, Yiran Cao, K. D. de Oliveira, T. Noël, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research into sulfonyl fluorides is ongoing, with recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . Future research may continue to explore new synthetic methods and applications for sulfonyl fluorides.
Eigenschaften
IUPAC Name |
4-chlorosulfonylbutane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClFO4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGCRKVLGGDVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorosulfonyl)butane-1-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)
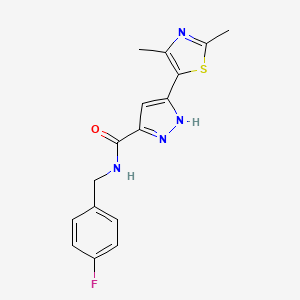


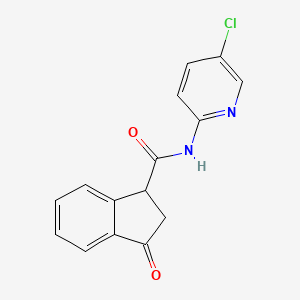
![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)
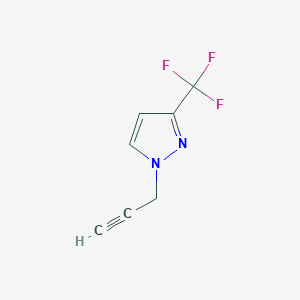
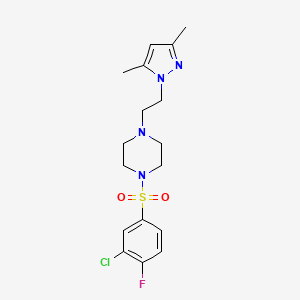
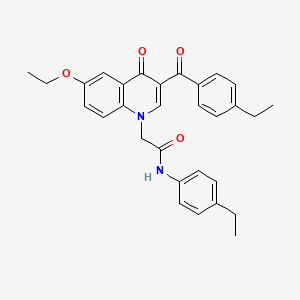
![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)